Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl-
Brand Name: Vulcanchem
CAS No.: 634185-54-9
VCID: VC16891494
InChI: InChI=1S/C11H8ClN3O2/c12-7-1-2-9(16)8(5-7)11(17)15-10-6-13-3-4-14-10/h1-6,16H,(H,14,15,17)
SMILES:
Molecular Formula: C11H8ClN3O2
Molecular Weight: 249.65 g/mol

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl-

CAS No.: 634185-54-9

Cat. No.: VC16891494

Molecular Formula: C11H8ClN3O2

Molecular Weight: 249.65 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- - 634185-54-9

Specification

CAS No. 634185-54-9
Molecular Formula C11H8ClN3O2
Molecular Weight 249.65 g/mol
IUPAC Name 5-chloro-2-hydroxy-N-pyrazin-2-ylbenzamide
Standard InChI InChI=1S/C11H8ClN3O2/c12-7-1-2-9(16)8(5-7)11(17)15-10-6-13-3-4-14-10/h1-6,16H,(H,14,15,17)
Standard InChI Key BQDFLNWCTZAAFJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- (IUPAC name: 5-chloro-2-hydroxy-N-pyrazin-2-ylbenzamide) possesses a molecular formula of C11H8ClN3O2\text{C}_{11}\text{H}_{8}\text{ClN}_{3}\text{O}_{2} and a molecular weight of 249.65 g/mol. Its canonical SMILES representation, C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2)O\text{C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2)O}, underscores the spatial arrangement of the chlorine atom at position 5 of the benzene ring and the pyrazine moiety at the amide nitrogen. The Standard InChIKey (BQDFLNWCTZAAFJ-UHFFFAOYSA-N) facilitates unambiguous chemical identification in databases.

The compound’s planar structure enables π-π interactions with biological targets, while the hydroxyl group at position 2 and chlorine at position 5 contribute to hydrogen bonding and hydrophobic interactions, respectively . Computational analyses reveal a molecular electrostatic potential favoring binding to mycobacterial fatty acid synthase I (FAS I) .

Synthesis and Analytical Characterization

Synthetic Methodology

The synthesis of Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- follows a two-step protocol :

  • Chlorination of Pyrazine Precursors: 5-hydroxypyrazine-2-carboxylic acid undergoes chlorination using thionyl chloride or phosphorus oxychloride, yielding 5-chloropyrazine-2-carbonyl chloride.

  • Amidation with Benzoyl Chlorides: The acyl chloride intermediate reacts with 5-chloro-2-hydroxybenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.

Reaction yields range from 18% to 89%, depending on substituent steric effects and purification methods . Critical parameters include temperature control (<40°C) and inert atmospheres to prevent diacylation by-products.

Spectroscopic Validation

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra exhibit characteristic peaks for the hydroxyl proton (δ 10.2 ppm, broad singlet) and pyrazine protons (δ 8.6–9.1 ppm).

  • IR Spectroscopy: Stretching vibrations at 1680 cm1^{-1} (C=O amide) and 3250 cm1^{-1} (O-H) confirm functional groups.

Antimicrobial Activity and Mechanism of Action

Antimycobacterial Efficacy

Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- demonstrates broad-spectrum activity against mycobacterial strains :

OrganismMIC (µg/mL)
M. tuberculosis H37Rv1.56
M. avium12.5
M. kansasii12.5

The 5-chloro substitution enhances activity 4-fold compared to non-chlorinated analogs (MIC = 6.25 µg/mL) .

Target Engagement and Inhibition

The compound inhibits mycobacterial FAS I by competitively binding to the NADPH site (Kd_d = 2.1 µM) . Overexpression of fas1 in M. smegmatis confers resistance, confirming target specificity . Molecular dynamics simulations suggest the chlorine atom stabilizes hydrophobic interactions with Phe305 and Leu306 residues in FAS I .

Cytotoxicity and Selectivity Profiles

In Vitro Toxicity

Despite potent antimycobacterial activity, the compound exhibits cytotoxicity in mammalian cells :

Cell LineIC50_{50} (µg/mL)Selectivity Index (SI)
HepG2 (hepatocellular)58.437.4
RCC (renal)72.146.2

Hydrophilic substituents, such as hydroxyl groups, reduce cytotoxicity (SI > 35) . Acetylation of the hydroxyl group further improves tolerability without compromising activity .

Structure-Activity Relationships and Comparative Analysis

Impact of Substituents

  • Chlorine Position: 5-Chloro derivatives exhibit superior activity over 6-chloro isomers (MIC = 6.25 vs. 25 µg/mL) .

  • Benzene Ring Modifications: Hydroxyl groups at position 2 or 4 enhance water solubility and target engagement, while nitro groups reduce efficacy .

Retro-Amide Analogues

Retro-inversion of the amide bond (-NHCO- vs. -CONH-) in N-pyrazinylbenzamides lowers antimycobacterial activity (MIC = 6.25–12.5 µg/mL) but improves HepG2 selectivity (SI > 10) .

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